molecular formula C10H11NO2 B1313600 (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid CAS No. 92977-00-9

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

Cat. No.: B1313600
CAS No.: 92977-00-9
M. Wt: 177.2 g/mol
InChI Key: OSJVTYVKQNOXPP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is a chiral compound belonging to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially hydrogenated The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can be achieved through several methods:

    Asymmetric Hydrogenation: This method involves the hydrogenation of quinoline derivatives using chiral catalysts to obtain the desired enantiomer.

    Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials, such as amino acids, to construct the tetrahydroquinoline framework.

    Enantioselective Catalysis: Employing chiral catalysts to induce asymmetry in the formation of the tetrahydroquinoline ring.

Industrial Production Methods: Industrial production often relies on scalable methods such as asymmetric hydrogenation due to its efficiency and high enantioselectivity. The use of robust chiral catalysts that can be recycled and reused is also a key consideration in industrial settings.

Types of Reactions:

    Oxidation: ®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can undergo oxidation reactions to form quinoline-2-carboxylic acid.

    Reduction: The compound can be reduced to form various tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products:

    Oxidation: Quinoline-2-carboxylic acid.

    Reduction: Various tetrahydroquinoline derivatives.

    Substitution: Substituted tetrahydroquinoline derivatives depending on the reagents used.

Scientific Research Applications

®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The chiral nature of the compound allows it to fit into specific active sites, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

    Quinoline-2-carboxylic acid: Lacks the tetrahydro structure and chiral center.

    1,2,3,4-Tetrahydroquinoline: Similar structure but without the carboxylic acid group.

    2-Carboxytetrahydroquinoline: Similar but may differ in the position of the carboxylic acid group.

Uniqueness: ®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is unique due to its chiral center and specific three-dimensional arrangement, which can significantly influence its reactivity and biological activity. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(2R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJVTYVKQNOXPP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446770
Record name (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92977-00-9
Record name (2R)-1,2,3,4-Tetrahydro-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92977-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of PtO2 (25 wt. %) and 2-quinolinecarboxylic acid (Aldrich) in acetic acid was hydrogenated at RT under 60 Psi overnight. The reaction mixture was stripped to dryness to give the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.